molecular formula C12H9NO3 B2498754 2-Formyl-3-methylquinoline-4-carboxylic acid CAS No. 500794-22-9

2-Formyl-3-methylquinoline-4-carboxylic acid

Cat. No.: B2498754
CAS No.: 500794-22-9
M. Wt: 215.208
InChI Key: QHUFJZQMUODQEP-UHFFFAOYSA-N
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Description

2-Formyl-3-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development . This compound features a quinoline core with formyl, methyl, and carboxylic acid functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline rings. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde under basic conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals and solvents.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: 2-Formyl-3-methylquinoline-4,4-dicarboxylic acid.

    Reduction: 2-Hydroxymethyl-3-methylquinoline-4-carboxylic acid.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-formyl-3-methylquinoline-4-carboxylic acid is largely dependent on its interaction with biological targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death. Additionally, quinoline derivatives can interact with various cellular pathways, leading to their diverse pharmacological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-formyl-3-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-7-10(6-14)13-9-5-3-2-4-8(9)11(7)12(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUFJZQMUODQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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